molecular formula C9H19NO B13207852 3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol

3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol

Cat. No.: B13207852
M. Wt: 157.25 g/mol
InChI Key: ZDBGBALGTMSLNF-UHFFFAOYSA-N
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Description

3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol is an organic compound with the molecular formula C₉H₁₉NO It is a cyclopropyl derivative with an aminomethyl group and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol typically involves the following steps:

    Cyclopropanation: The cyclopropyl ring is formed through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Alcohol Formation: The pentanol chain is introduced through a Grignard reaction or similar method, where an alkyl halide reacts with magnesium to form a Grignard reagent, which then reacts with an aldehyde or ketone to form the alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alkanes, using reagents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like hydroxide ions (OH⁻) or cyanide ions (CN⁻)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclopropyl ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(Aminomethyl)cyclopropyl]butan-3-ol
  • 3-[1-(Aminomethyl)cyclopropyl]hexan-3-ol
  • 3-[1-(Aminomethyl)cyclopropyl]heptan-3-ol

Uniqueness

3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol is unique due to its specific chain length and the presence of both an aminomethyl group and a cyclopropyl ring. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopropyl]pentan-3-ol

InChI

InChI=1S/C9H19NO/c1-3-9(11,4-2)8(7-10)5-6-8/h11H,3-7,10H2,1-2H3

InChI Key

ZDBGBALGTMSLNF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1(CC1)CN)O

Origin of Product

United States

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